CID 156588455
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 156588455 is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various fields of scientific research
Analyse Chemischer Reaktionen
CID 156588455 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often result in derivatives that retain the core structure of the original compound.
Wissenschaftliche Forschungsanwendungen
CID 156588455 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, it is being explored for its therapeutic potential in treating certain diseases. Additionally, in industry, this compound is used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of CID 156588455 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
CID 156588455 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with related chemical structures and properties. this compound stands out due to its specific applications and the unique effects it has on its molecular targets.
Eigenschaften
Molekularformel |
C26H42NNaO7S |
---|---|
Molekulargewicht |
535.7 g/mol |
InChI |
InChI=1S/C26H41NO6S.Na.H2O/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;;/h17,19,21-22,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/p-1/t17-,19+,21+,22+,25+,26-;;/m1../s1 |
InChI-Schlüssel |
DQOMADBCGJILNC-OPHRXZCGSA-M |
Isomerische SMILES |
C[C](CCC(=O)NCCS(=O)(=O)[O-])[C]1CC[C@@H]2[C@@]1([C](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C](C4)O)C)O)C.O.[Na+] |
Kanonische SMILES |
C[C](CCC(=O)NCCS(=O)(=O)[O-])[C]1CCC2C1([C](CC3C2CCC4C3(CC[C](C4)O)C)O)C.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.